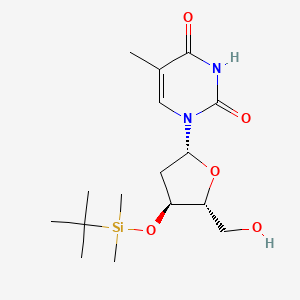

3'-O-(t-butyldimethylsilyl)thymidine

Description

Significance of Hydroxyl Protection in Oligonucleotide and Nucleoside Analog Synthesis

Nucleosides possess multiple hydroxyl groups, primarily at the 2', 3', and 5' positions of the sugar moiety, which exhibit similar reactivity. umich.edu During oligonucleotide synthesis, it is crucial to selectively protect these hydroxyl groups to ensure the formation of the correct 3' to 5' phosphodiester linkages. umich.eduumich.edu Without protection, the coupling reactions could occur randomly at any of the available hydroxyl groups, leading to branched chains and a complex mixture of undesirable products.

The 5'-hydroxyl group is typically protected with a temporary group, such as the dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide. umich.edu In contrast, the 3'- and, in the case of ribonucleosides, the 2'-hydroxyl groups are protected with persistent groups that remain intact throughout the entire synthesis and are only removed during the final deprotection steps. umich.edu This differential protection strategy is fundamental to the directional and controlled elongation of the oligonucleotide chain. umich.edu

Furthermore, the protection of hydroxyl groups is critical in the synthesis of nucleoside analogs, where specific modifications to the sugar or base are desired. By selectively protecting certain hydroxyl groups, chemists can direct reactions to other parts of the nucleoside molecule, enabling the synthesis of a wide array of modified nucleosides with potential therapeutic or diagnostic applications.

Contextualizing 3'-O-(t-butyldimethylsilyl)thymidine within Modern Synthetic Methodologies

This compound is a key intermediate in various modern synthetic methodologies, particularly in the synthesis of modified oligonucleotides and nucleoside analogs. The strategic placement of the TBDMS group on the 3'-hydroxyl of thymidine (B127349) allows for selective reactions at the 5'-position or modifications to the thymine (B56734) base.

In the context of solid-phase oligonucleotide synthesis, while the 5'-O-DMT and 2'-O-TBDMS protection scheme is standard for RNA synthesis, the use of a 3'-O-TBDMS protected nucleoside like thymidine is less common for standard DNA synthesis which typically proceeds in the 3' to 5' direction. atdbio.com However, it finds application in specialized synthetic strategies. For instance, in the synthesis of oligonucleotides in the reverse (5' to 3') direction, a 3'-protected nucleoside phosphoramidite (B1245037) is required. justia.com

Furthermore, this compound serves as a valuable building block for the synthesis of dinucleotides and other small oligonucleotide fragments in solution-phase synthesis. The TBDMS group at the 3'-position provides robust protection while allowing for subsequent deprotection under mild conditions using fluoride (B91410) ions, which does not affect other common protecting groups. nih.gov This orthogonality is crucial for complex, multi-step synthetic sequences. The compound also plays a role in the synthesis of specifically modified oligonucleotides, where a label or other functional group is to be introduced at a defined position. atdbio.comrsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSNMNOIOSXSQ-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332379 | |

| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40733-27-5 | |

| Record name | 3'-O-(t-butyldimethylsilyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 O T Butyldimethylsilyl Thymidine

Direct Regioselective Silylation Approaches

Directly silylating the 3'-hydroxyl group of thymidine (B127349) with high regioselectivity is a challenging endeavor due to the higher reactivity of the primary 5'-hydroxyl group. However, research has shown that by carefully controlling reaction conditions, particularly the solvent system, a degree of selectivity for the 3'-position can be achieved.

Optimization of Reaction Conditions and Solvents

The key to enhancing the regioselectivity of the silylation reaction towards the 3'-position lies in the meticulous optimization of various reaction parameters. These include the choice of silylating agent, base, temperature, and most critically, the solvent.

The polarity of the solvent plays a pivotal role in modulating the reactivity of the different hydroxyl groups of the thymidine molecule. Aprotic polar solvents are particularly noteworthy for their ability to influence the regiochemical outcome of silylation reactions. Studies have demonstrated that the dielectric constant of the solvent can direct the protection to different positions on the nucleoside. nih.govresearchgate.net

For instance, in the alkylation of 5'-O-TBDMS-thymidine, a model system for understanding regioselective reactions, solvents with low dielectric constants such as dioxane and tetrahydrofuran (B95107) (THF) favor O-alkylation at the 3'-position. researchgate.net Conversely, aprotic polar solvents with high dielectric constants, like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), tend to promote N-alkylation at the 3-position of the thymine (B56734) base. researchgate.net This solvent-dependent selectivity is attributed to the differential solvation of the nucleoside and the reacting species, which can expose or shield specific reactive sites.

Table 1: Effect of Aprotic Polar Solvents on the Regioselective Alkylation of 5'-O-TBDMS-thymidine researchgate.net

| Entry | Solvent | Dielectric Constant (ε) | Product Distribution (3'-O-alkylation vs. 3-N-alkylation) |

|---|---|---|---|

| 1 | Dioxane | 2.2 | Predominantly 3'-O-alkylation |

| 2 | Tetrahydrofuran (THF) | 7.6 | Predominantly 3'-O-alkylation |

| 3 | Dimethylformamide (DMF) | 36.7 | Predominantly 3-N-alkylation |

This table illustrates the principle of solvent-controlled regioselectivity in a related system, which can be extrapolated to the silylation reaction.

To enhance reaction rates and potentially improve selectivity, non-conventional activation methods such as ultrasound and microwave irradiation have been explored in nucleoside chemistry. nih.govnih.gov Microwave-assisted organic synthesis, in particular, has been shown to significantly reduce reaction times for silylation and other modification reactions of nucleosides compared to conventional heating methods. nih.govst-andrews.ac.uk For example, a microwave-assisted silylation-amination protocol on uracil (B121893) acyclonucleosides was completed in 5 hours, whereas the conventional heating method required 48 hours. st-andrews.ac.uk

Ultrasound irradiation has also been employed to activate these syntheses, often leading to comparable selectivity as microwave activation. researchgate.net These techniques can promote more efficient energy transfer, leading to faster and sometimes cleaner reactions. A solvent-free, microwave-assisted procedure for the O-silylation of uridine (B1682114) has been reported, highlighting the potential for more environmentally friendly synthetic routes. mdpi.com

Indirect Synthesis via Differential Protection and Selective Desilylation

Given the inherent difficulty in achieving high regioselectivity in the direct 3'-O-silylation of unprotected thymidine, an indirect two-step approach is more commonly employed and generally provides higher yields of the desired product. This method involves the non-selective silylation of both the 3'- and 5'-hydroxyl groups, followed by the selective removal of the silyl (B83357) group from the more reactive 5'-position.

Preparation of 3',5'-Di-O-(t-butyldimethylsilyl)thymidine

The first step in the indirect synthesis is the exhaustive silylation of thymidine to produce 3',5'-bis-O-(tert-butyldimethylsilyl)thymidine. This reaction is typically carried out by treating thymidine with an excess of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444), in an aprotic polar solvent like DMF. cdnsciencepub.comnih.gov The reaction proceeds readily at room temperature, yielding the di-silylated product in high yields. cdnsciencepub.com

Reaction Scheme for the Preparation of 3',5'-Di-O-(t-butyldimethylsilyl)thymidine

Selective 5'-O-Desilylation Protocols

The crucial step in this indirect strategy is the regioselective deprotection of the 5'-O-TBDMS group while leaving the 3'-O-TBDMS group intact. The primary 5'-O-silyl ether is more susceptible to cleavage than the secondary 3'-O-silyl ether due to reduced steric hindrance. Several methods have been developed to achieve this selective deprotection.

One effective method involves the use of a 1:1 mixture of tetra-n-butylammonium fluoride (B91410) (TBAF) and boron trifluoride diethyl etherate (BF₃·OEt₂). nih.gov This reagent system has been shown to selectively cleave the 5'-O-TBDMS group over the 3'-O-TBDMS group, providing 3'-O-(t-butyldimethylsilyl)thymidine in good yield. nih.gov The reaction is typically rapid, often completing in under 15 minutes. nih.gov

Another reported protocol utilizes a mixture of trifluoroacetic acid (TFA) and water in a solvent such as THF. nih.gov This acidic hydrolysis method can also selectively remove the 5'-silyl protecting group. However, in a direct comparison, the TBAF/BF₃·OEt₂ system was found to be superior, affording a higher yield of the desired 3'-O-silylated thymidine. nih.gov

Table 2: Comparison of Selective 5'-O-Desilylation Methods for a Differentially Protected Thymidine Analogue nih.gov

| Reagent System | Solvent | Yield of 3'-O-protected product |

|---|---|---|

| TBAF / BF₃·OEt₂ | CH₃CN | 85% |

This table compares the efficacy of two different reagent systems for the selective deprotection of a 5'-O-silyl group in a related nucleoside system.

Acid-Catalyzed Hydrolysis Strategies

Acid-catalyzed hydrolysis represents a common approach for the deprotection of silyl ethers. The lability of the silicon-oxygen bond under acidic conditions allows for the regeneration of the hydroxyl group. However, the conditions must be carefully controlled to avoid the undesired cleavage of other acid-sensitive groups within the nucleoside, such as the glycosidic bond.

One reported method for the selective cleavage of a 5'-O-TBDMS group in the presence of a 3'-O-TBDMS group involves the use of a trifluoroacetic acid (TFA) and water mixture. nih.gov While this specific example highlights the differential reactivity of silyl ethers at the 5' and 3' positions, the underlying principle of acid-catalyzed hydrolysis is applicable. In a study focused on the synthesis of a 3'-O-TBDPS (tert-butyldiphenylsilyl) protected glycal, a mixture of TFA and water in tetrahydrofuran (THF) was used to cleave a 5'-O-TBDMS group, yielding the corresponding 3'-O-TBDPS derivative in 70% yield. nih.gov Researchers noted that prolonged reaction times with the TFA:H2O mixture could lead to the cleavage of both silyl groups, underscoring the need for careful reaction monitoring. nih.gov

| Reagent System | Substrate | Product | Yield (%) | Reference |

| TFA:H₂O in THF | 5'-O-(tert-Butyldimethylsilyl)-3'-O-(tert-butyldiphenylsilyl)thymidine | 3'-O-(tert-Butyldiphenylsilyl)thymidine | 70 | nih.gov |

Chemoselective Cleavage Techniques

The development of chemoselective cleavage methods is paramount in multi-step organic synthesis, allowing for the deprotection of a specific protecting group while others remain intact. In the context of silyl-protected nucleosides, various reagents and conditions have been explored to achieve this selectivity.

A notable method for the selective deprotection of silyl ethers involves a combination of tetrabutylammonium (B224687) fluoride (TBAF) and boron trifluoride diethyl etherate (BF₃·OEt₂). nih.gov This reagent system has demonstrated remarkable selectivity. For instance, it was used to selectively cleave a 5'-O-TBDMS group in the presence of a 3'-O-TBDMS group, affording 3'-O-(tert-butyldimethylsilyl)thymidine in a 76% yield. nih.gov The reaction was reported to be rapid, occurring in under 15 minutes. nih.gov This method proved superior to the acid-catalyzed hydrolysis with TFA:H₂O, providing a higher yield and greater stability upon prolonged reaction times at room temperature. nih.gov

Iron(III) tosylate has also been identified as a mild and chemoselective catalyst for the deprotection of TBDMS ethers. iwu.edu This method is advantageous due to the low cost, commercial availability, and non-corrosive nature of the reagent. iwu.edu Studies have shown that alkyl TBDMS ethers can be cleaved in the presence of phenolic TBDMS ethers, and importantly, in the presence of other protecting groups like the Boc group. iwu.edu

Another approach utilizes trimethylsilyl (B98337) bromide (TMSBr) in methanol (B129727) to achieve efficient and chemoselective cleavage of alkyl silyl ethers, such as TBDMS, in the presence of aryl silyl ethers. psu.edu This catalytic system offers high yields and mild reaction conditions. psu.edu

| Reagent System | Substrate | Product | Yield (%) | Key Features | Reference |

| TBAF:BF₃·OEt₂ | 3',5'-bis-O-(tert-Butyldimethylsilyl)thymidine | 3'-O-(tert-Butyldimethylsilyl)thymidine | 76 | Rapid and selective cleavage of 5'-O-TBDMS. nih.gov | nih.gov |

| Iron(III) tosylate | (S)-tert-butyl 1-(tert-butyldimethylsilyloxy)-3-phenylpropan-2-ylcarbamate | (S)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate | Not specified | Mild, catalytic, and chemoselective; tolerates Boc groups. iwu.edu | iwu.edu |

| TMSBr in MeOH | Various alkyl silyl ethers | Corresponding alcohols | 83-99 | Chemoselective cleavage of alkyl silyl ethers over aryl silyl ethers. psu.edu | psu.edu |

Strategic Utilization of 3 O T Butyldimethylsilyl Thymidine in Advanced Chemical Synthesis

As a Key Intermediate for C-Modified Nucleosides

The selective protection of the 3'-hydroxyl group by the bulky TBDMS ether is instrumental in facilitating modifications at other positions of the furanose ring. This has been effectively exploited in the synthesis of several classes of C-modified nucleosides.

Synthesis of Furanoid Glycals

Furanoid glycals are crucial building blocks in nucleoside chemistry, particularly for the synthesis of C-nucleosides via methods like the Heck coupling reaction. The formation of these glycals often involves the thermolytic cleavage of the glycosidic bond in a protected nucleoside. Research has demonstrated that the presence of a silyl (B83357) protecting group on the 3'-hydroxyl of thymidine (B127349) is a common strategy for preparing these intermediates. nih.gov

Free-Radical Mediated 3'-C-Substitution Reactions

The 3'-position of nucleosides is a key site for modifications that can significantly impact their biological activity. Free-radical chemistry offers a powerful tool for introducing carbon-carbon bonds at this position. Starting with a derivative of 3'-O-(t-butyldimethylsilyl)thymidine, specifically one where the 3'-hydroxyl is converted to a thionoester or thionoamide group, researchers have explored radical-mediated C-substitution. nih.gov

In these reactions, the protected nucleoside, such as 5'-O-(tert-butyldimethylsilyl)thymidine bearing a (phenoxy)thiocarbonyl or similar group at the O-3' position, is treated with radical-generating conditions in the presence of an alkene like acrylonitrile (B1666552) or methyl acrylate. nih.gov This process leads to the formation of 3'-C-alkylated products, alongside a product resulting from simple deoxygenation at the C-3' position. nih.gov This methodology provides a direct route to 3'-C-substituted pyrimidine (B1678525) nucleosides, expanding the library of available analogs for biological screening. nih.gov

Derivatization for Carboranyl Pyrimidine Nucleoside Analogs

Carboranyl nucleoside analogs are of significant interest for applications such as boron neutron capture therapy (BNCT). korea.ac.kr The synthesis of these complex molecules often relies on protected nucleoside intermediates. For example, 3',5'-bis-O-(tert-butyldimethylsilyl)thymidine has been utilized as a starting material for creating carboranyl pyrimidine nucleoside analogs. korea.ac.kr

In one synthetic route, the N3-position of the thymine (B56734) base in the doubly silyl-protected thymidine is alkylated. korea.ac.krnih.gov For instance, reaction with methyl bromoacetate (B1195939) in the presence of a base yields an ester intermediate. korea.ac.kr This ester can then undergo aminolysis with various amino-functionalized carboranes to produce the target amido-linked carboranyl nucleoside analogs. korea.ac.kr This strategic use of silyl protecting groups allows for selective modification of the nucleobase without interference from the sugar hydroxyls, which are unmasked in a later step.

In the Development of Double-Headed Nucleosides

Double-headed nucleosides, which feature a second nucleobase or a related heterocyclic moiety attached to the sugar ring, are a fascinating class of modified nucleosides with unique properties. The synthesis of these structures often begins with a selectively protected nucleoside like this compound.

Synthesis of 5'-Epoxide Derivatives

A key strategy in the synthesis of certain double-headed nucleosides involves the generation of a 5'-epoxide derivative from a protected thymidine precursor. nih.gov Starting from this compound, a three-step sequence can be employed. This sequence typically involves oxidation of the 5'-hydroxyl group, followed by a Wittig reaction to introduce a 5'-methylene group, and finally, oxidation with an agent like meta-chloroperbenzoic acid (mCPBA) to form the 5'-epoxide. nih.govsemanticscholar.org This epoxide is a versatile electrophilic intermediate that can be opened by various nucleophiles, including other nucleobases, to create the double-headed structure. nih.gov For instance, reacting the epoxide with thymine in the presence of a base like potassium carbonate leads to the formation of a 5'-(S)-C-(thymin-1-ylmethyl)-3'-O-(tert-butyldimethylsilyl)thymidine. nih.gov

Formation of 4'-C-(Hydroxymethyl)thymidine Scaffolds

Another approach to constructing double-headed nucleosides involves the introduction of a functionalized carbon at the 4'-position of the furanose ring. The intermediate 3'-O-(tert-butyldimethylsilyl)-4'-(hydroxymethyl)thymidine is a valuable scaffold for this purpose. semanticscholar.org This intermediate, which can be synthesized from thymidine in several steps, allows for the extension of a linker from the 4'-position to attach a second nucleobase. semanticscholar.org

The 4'-hydroxymethyl group can be converted to a good leaving group, such as a triflate. This activated intermediate can then react with a nucleobase, like adenine (B156593) or thymine, to yield 4'-C-((N6-benzoyladenin-9-yl)methyl)thymidine or 4'-C-((thymin-1-yl)methyl)thymidine, respectively, after appropriate deprotection steps. semanticscholar.org This method provides a robust pathway to a diverse range of 4'-modified double-headed nucleosides.

Table 2: Key Intermediates and Products in Double-Headed Nucleoside Synthesis

| Starting Material / Intermediate | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| This compound | 1. Oxidation; 2. Wittig (Ph₃P=CH₂); 3. mCPBA | 5'-Epoxide derivative of thymidine | nih.govsemanticscholar.org |

| 5'-Epoxide of thymidine | Thymine, K₂CO₃, DMF | 5'-(S)-C-(thymin-1-ylmethyl)-3'-O-(t-butyldimethylsilyl)thymidine | nih.gov |

Preparation of 5'-C-(Azidomethyl)thymidine Precursors

The synthesis of 5'-C-azidomethylthymidine, a valuable precursor for creating modified oligonucleotides, can be effectively initiated from this compound. The presence of the bulky TBDMS group at the 3'-position directs chemical modifications to the 5'-position of the sugar moiety. A common synthetic route involves the conversion of 3'-O-TBDMS-protected thymidine into 3′-TBS-protected 5´-(S)-C-azidomethylthymidine. nih.gov This azide-containing nucleoside is a critical building block for introducing modifications via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For instance, it can be reacted with propargylated thymine to create double-headed nucleosides, where a triazole linker connects an additional thymine base to the 5'-position of the original thymidine molecule. nih.gov

Elaboration of 5'-Olefinic Nucleosides

This compound is a common starting material for the synthesis of 5'-olefinic nucleosides. These compounds, containing a carbon-carbon double bond at the 5'-position, are versatile intermediates for further functionalization. The synthesis typically begins with the oxidation of the 5'-hydroxyl group of this compound to an aldehyde. beilstein-journals.org This is followed by a Wittig reaction using a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to generate the desired 5'-methylene (5'-olefinic) derivative. nih.govbeilstein-journals.org This 5'-olefinic nucleoside can then be subjected to various transformations, including epoxidation with reagents like meta-chloroperbenzoic acid (mCPBA), to create highly reactive 5'-epoxides that serve as precursors for a range of double-headed nucleosides. nih.govbeilstein-journals.org

Application in Oligonucleotide Synthesis Building Blocks

The selective protection afforded by the 3'-O-TBDMS group makes this compound a cornerstone in the preparation of monomeric units for oligonucleotide synthesis. Its stability under certain reaction conditions and its selective removal under others allow for the precise, stepwise construction of DNA and RNA strands.

Integration into Phosphoramidite (B1245037) Chemistry

Phosphoramidite chemistry is the gold standard for the automated solid-phase synthesis of oligonucleotides. nih.gov In this method, this compound is a precursor to a key building block. The synthesis involves protecting the 5'-hydroxyl group, typically with a dimethoxytrityl (DMTr) group, to yield 5'-O-DMT-3'-O-TBDMS-thymidine. This doubly protected nucleoside is then phosphitylated at the available hydroxyl group (in the case of ribonucleosides, the 2'-OH) to produce the final phosphoramidite monomer. nih.govutupub.fi The TBDMS group at the 2'-position of ribonucleoside phosphoramidites is crucial for RNA synthesis, preventing unwanted side reactions during the coupling cycle. nih.gov This strategy has been successfully applied to the synthesis of various modified oligonucleotides, including those containing tellurium-derivatized nucleobases. oup.com

Table 1: Key Steps in Phosphoramidite Monomer Synthesis

| Step | Reaction | Reagents | Protected Intermediate |

|---|---|---|---|

| 1 | 5'-Hydroxyl Protection | DMTr-Cl, Pyridine | 5'-O-DMT-3'-O-TBDMS-thymidine |

Adaptation for Solution-Phase Oligonucleotide Synthesis

While solid-phase synthesis is dominant, solution-phase synthesis offers advantages for large-scale production of short oligonucleotides. utupub.finih.gov In this approach, this compound derivatives are also employed. Commercially available 5´-O-(4,4´-dimethoxytrityl)-2´-O-(tert-butyldimethylsilyl)ribonucleoside 3´-(2-cyanoethyl-N,N-diisopropylphosphoramidite) building blocks are utilized in protocols where the growing oligonucleotide chain is attached to a soluble support. utupub.fi The key challenge in solution-phase synthesis is the purification of the product after each coupling step. Methods have been developed where the support-bound oligonucleotide can be precipitated, separating it from unreacted monomers and reagents. nih.gov

Synthesis of Nucleotide Analogs with Modified Backbones

Modifying the phosphodiester backbone of oligonucleotides can impart desirable properties, such as increased nuclease resistance and enhanced cellular uptake. This compound and its derivatives are instrumental in creating these backbone-modified analogs. google.com For example, it can be used in synthetic schemes that create novel linkages between nucleoside units. One such scheme involves the reductive coupling of a 5'-aldehydo nucleoside with a 3'-O-amino nucleoside, which can be derived from a silyl-protected precursor. google.com These modifications can introduce linkages such as --O--nitrilo or --O--imino groups, fundamentally altering the structure and properties of the resulting oligonucleotide. google.com

Role in Nucleobase-Modified RNA Oligonucleotide Synthesis

Introducing modifications to the nucleobases of RNA can be used to study RNA structure and function or to develop therapeutic agents. nih.gov The synthesis of these modified RNAs often relies on the robust 2'-O-TBDMS protecting group strategy. nih.gov The general approach involves synthesizing a phosphoramidite monomer of a nucleoside that already contains the desired base modification or a precursor group for later functionalization. nih.gov For instance, nucleosides with amino linkers attached to the base can be converted into their 5′-O-dimethoxytrityl-2′-O-tert-butyldimethylsilyl protected 3′-O-phosphoramidites. These monomers are then incorporated into an RNA sequence using standard solid-phase synthesis. nih.gov After assembly, the oligonucleotide is deprotected and cleaved from the support, and the linker can be conjugated with various functional molecules, such as fluorescent dyes or spin labels. nih.gov The stability of the TBDMS group is compatible with a wide range of modification chemistries, making it a valuable tool in this field. nih.gov

Deprotection Chemistry of the T Butyldimethylsilyl Group

Acid-Labile Removal Strategies

While the TBDMS group is generally stable to many acidic conditions, specific reagents and protocols have been developed for its effective and mild removal. harvard.edu These methods often rely on the generation of a strong acid in situ or the use of carefully controlled acidic environments to achieve high yields and selectivity.

Utilizing Catalytic Amounts of Acetyl Chloride in Methanol (B129727)

A highly efficient and mild protocol for the cleavage of TBDMS ethers involves the use of a catalytic amount of acetyl chloride in dry methanol. organic-chemistry.orgthieme-connect.com This system generates dry hydrochloric acid (HCl) in situ from the reaction between acetyl chloride and methanol, which then acts as the deprotecting agent. organic-chemistry.orgresearchgate.nettandfonline.com The reaction is typically carried out at temperatures ranging from 0°C to room temperature and is known for its high yields and selectivity. organic-chemistry.orgthieme-connect.com

This method is advantageous because it avoids the use of strong, corrosive aqueous acids and is compatible with a wide array of other protecting groups that are sensitive to different conditions, such as acetyl, benzoyl, benzyl, and ester groups. organic-chemistry.orgorganic-chemistry.org The protocol has been successfully applied to a diverse range of substrates, including complex nucleosides, demonstrating its versatility in organic synthesis. organic-chemistry.orgresearchgate.net The mildness of the conditions ensures that neither acetylation nor chlorination of the substrate occurs as a side reaction. thieme-connect.comresearchgate.net

| Substrate Type | Conditions | Yield (%) | Reference |

| Alkyl TBDMS Ethers | Catalytic AcCl, dry MeOH, 0°C - RT | High | organic-chemistry.orgthieme-connect.com |

| Nucleoside TBDMS Ethers | Catalytic AcCl, dry MeOH | Good | organic-chemistry.orgresearchgate.net |

| TBDMS ethers with acid-sensitive functionalities | Catalytic AcCl, dry MeOH, 0°C - RT | High | organic-chemistry.org |

Controlled Hydrolysis with Acidic Reagents

Controlled hydrolysis using various acidic reagents provides another avenue for TBDMS group removal. The choice of acid and reaction conditions can allow for selective deprotection. For instance, formic acid has been used for the selective deprotection of triethylsilyl (TES) ethers in the presence of the more robust TBDMS ethers. nih.gov

Research into the hydrolytic removal of the 2'-O-TBDMS group from ribonucleotide dimers has revealed unexpected reactivity. acs.org Studies using acetic acid showed that the cleavage of the 2'-silyl ether linkage occurred most rapidly at low concentrations of acetic acid (5-10%). acs.org This enhanced lability is attributed to the neighboring group participation of the internucleotidic phosphate (B84403) residue. acs.org Dilute HCl solutions (pH 2.0) were also found to cleave the Si-O bond more rapidly than acetic acid. acs.org In contrast, 80% acetic acid has been used to remove the TBDMS group from thymidine (B127349) derivatives, demonstrating its stability under certain phosphorylation conditions but removability when desired. cdnsciencepub.com

Fluoride-Mediated Desilylation

The high affinity of the fluoride (B91410) ion for silicon is the cornerstone of the most common and effective methods for TBDMS deprotection. organic-chemistry.orgnih.gov The formation of the strong silicon-fluoride bond provides a powerful thermodynamic driving force for the cleavage of the silicon-oxygen bond. organic-chemistry.org

Tetrabutylammonium (B224687) Fluoride (TBAF) Applications

Tetrabutylammonium fluoride (TBAF) is the most frequently used reagent for removing silyl (B83357) protecting groups. iwu.edu It is commercially available as a solution in tetrahydrofuran (B95107) (THF) and is highly effective for cleaving TBDMS ethers from nucleosides and oligonucleotides. cdnsciencepub.comcommonorganicchemistry.comsigmaaldrich.com The reaction is typically rapid and clean, proceeding at room temperature. organic-chemistry.org

However, the efficiency of TBAF-mediated desilylation can be significantly influenced by the presence of water. nih.gov For the effective deprotection of pyrimidine (B1678525) nucleosides, the water content in the TBAF reagent should be 5% or less. nih.gov The basicity of the fluoride ion in TBAF can sometimes lead to side reactions or degradation of sensitive substrates, which may necessitate buffering the reagent with acetic acid. chemspider.com Despite this, TBAF remains a staple for the deprotection of 2'-O-TBDMS groups during the chemical synthesis of oligoribonucleotides. umich.edugoogle.com

| Reagent | Solvent | Key Considerations | Reference |

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Most common reagent for TBDMS removal. | iwu.edu |

| TBAF | THF | Water content should be ≤5% for efficient deprotection of pyrimidine nucleosides. | nih.gov |

| TBAF | THF | Basicity can cause decomposition of sensitive substrates; may require buffering. | chemspider.com |

Ammonium (B1175870) and Potassium Fluoride Protocols for Oligoribonucleotides

Milder fluoride sources, such as ammonium fluoride (NH₄F) and potassium fluoride (KF), have been developed as alternatives to TBAF, particularly for the deprotection of oligoribonucleotides. nih.gov These protocols are designed to be safe and effective for fully protected RNA substrates. Desilylation using ammonium fluoride is applicable to "RNA only" substrates, while potassium fluoride is suitable for "mixed RNA/non-RNA" substrates. nih.gov

Potassium fluoride, sometimes used in the presence of a co-solvent like DMSO, offers an efficient method for removing 2'-hydroxyl protecting groups under controlled pH conditions (typically pH 8-12). google.com Another mild and selective reagent is potassium bifluoride (KHF₂), which has been shown to effectively deprotect phenolic TBDMS ethers at room temperature, leaving silyl ethers of primary and secondary alcohols intact. nih.gov Such reagents provide valuable options for syntheses requiring high selectivity and mild conditions. nih.gov

Orthogonality and Compatibility with Other Protecting Groups

A key advantage of the TBDMS group is its unique stability profile, which allows for its selective removal in the presence of many other common protecting groups. cdnsciencepub.comchemistrytalk.org This orthogonality is crucial in multi-step syntheses of complex molecules like oligonucleotides and carbohydrates. nih.gov

The TBDMS group is stable under conditions used to remove many acid-labile groups, such as the trityl (Tr) group, and base-labile groups like acetyl (Ac) and benzoyl (Bz). cdnsciencepub.com Conversely, the TBDMS group can be cleaved with fluoride reagents under conditions that leave ester and many other groups unaffected. organic-chemistry.org The relative stability of different silyl ethers can also be exploited. For example, the TBDMS group is approximately 10⁴ times more hydrolytically stable than the trimethylsilyl (B98337) (TMS) group. organic-chemistry.org The general order of stability towards acid hydrolysis is TMS < TES < TBDMS < TIPS < TBDPS (tert-butyldiphenylsilyl), allowing for sequential deprotection strategies. harvard.edu For instance, a primary 5'-O-TBDMS group can be selectively cleaved over a more sterically hindered 3'-O-TBDPS group. nih.gov This compatibility makes the TBDMS group a versatile and indispensable tool in modern synthetic chemistry. cdnsciencepub.comcdnsciencepub.com

Selective Deprotection in Poly-Protected Substrates

The ability to selectively deprotect one hydroxyl group among many is a cornerstone of modern synthetic chemistry, particularly in the synthesis of complex molecules like nucleosides and carbohydrates. The TBDMS group plays a vital role in these strategies due to its intermediate reactivity, allowing for its removal while leaving more robust silyl ethers, such as the tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) groups, intact. organic-chemistry.orglookchem.com

The selective deprotection of TBDMS ethers is often governed by steric hindrance and the electronic environment of the silyl ether. For instance, primary TBDMS ethers are more readily cleaved than secondary or tertiary ones. wikipedia.orgorganic-chemistry.org This steric differentiation allows for regioselective deprotection, as demonstrated in various synthetic contexts.

Several reagent systems have been developed for the chemoselective deprotection of TBDMS ethers. For example, sodium tetrachloroaurate(III) dihydrate can selectively cleave aliphatic TBDMS ethers in the presence of more sterically hindered aliphatic TBDMS ethers or aromatic TBDPS ethers. organic-chemistry.org Similarly, a system of zinc bromide and water in dichloromethane (B109758) has been shown to deprotect TBDMS ethers while leaving TBDPS-protected alcohols untouched. lookchem.com

In the context of nucleosides, such as derivatives of thymidine, selective deprotection is crucial. A study demonstrated the selective deprotection of a 5'-O-triethylsilyl (TES) group from 3′-O-tert-butyldimethylsilyl-5′-O-triethylsilylthymidine using formic acid in methanol, yielding the 3'-O-TBDMS protected nucleoside in good yield. nih.gov Another example highlights the selective removal of a 5'-O-TBDMS group in the presence of a 3'-O-TBDPS group on a thymidine scaffold using a mixture of BF₃·OEt₂ and TBAF, a selectivity attributed to the greater steric bulk of the TBDPS group. nih.gov

The following table summarizes various reagents used for the selective deprotection of TBDMS ethers in poly-protected substrates.

| Reagent System | Substrate Type | Groups Tolerated | Reference |

| Formic acid in methanol | Nucleosides | TBDMS | nih.gov |

| LiOAc in DMF/H₂O | Aryl silyl ethers | Aliphatic silyl ethers, epoxides, acetates | acs.org |

| Oxone in aq. methanol | Primary alcohols | Secondary/tertiary TBDMS ethers, phenolic TBDMS | organic-chemistry.org |

| NaAuCl₄·2H₂O | Aliphatic TBDMS ethers | Aromatic TBS ethers, TIPS ethers, TBDPS ethers | organic-chemistry.org |

| ZnBr₂/H₂O in CH₂Cl₂ | TES and TBDMS ethers | TBDPS ethers, silyl-protected phenols | lookchem.com |

| PMA/SiO₂ | Aliphatic/Phenolic TBDMS | TBDPS, THP, Allyl, Bn, Ac, Bz, N-Boc, N-Cbz | organic-chemistry.org |

| BF₃·OEt₂/TBAF | Primary 5'-O-TBDMS | 3'-O-TBDPS | nih.gov |

Impact on Adjacent Functional Groups

The conditions used for the deprotection of a TBDMS group can potentially affect other functional groups within the molecule. Therefore, the development of mild and chemoselective methods is of high importance. Many modern deprotection protocols are designed to be compatible with a wide array of sensitive functionalities.

Fluoride-based methods, while highly effective, can sometimes lead to side reactions. For example, the basic nature of TBAF can cause epimerization or elimination reactions in sensitive substrates. However, buffering the reaction mixture, for instance by using a TBAF/acetic acid system, can mitigate these issues. wikipedia.org

Acidic deprotection methods must be chosen carefully to avoid the cleavage of other acid-labile protecting groups such as acetals (e.g., isopropylidene) or trityl ethers. organic-chemistry.org However, certain catalytic acidic systems exhibit remarkable chemoselectivity. For instance, phosphomolybdic acid supported on silica (B1680970) gel (PMA/SiO₂) has been shown to deprotect TBDMS ethers without affecting groups like isopropylidene acetals, OTHP, O-allyl, O-benzyl, acetates, benzoates, and various N-protecting groups (Boc, Cbz, Fmoc). organic-chemistry.org

In nucleoside chemistry, a significant concern during deprotection is the potential cleavage of the glycosidic bond, which is susceptible to acid-catalyzed hydrolysis. nih.gov Research has shown that using reagents like formic acid in methanol for the deprotection of silyl ethers on nucleosides can be performed without significant deglycosylation. nih.gov The use of HF-pyridine is also common, but can sometimes lead to the removal of multiple silyl groups if not carefully controlled. nih.gov

The development of reagent systems that are orthogonal to a wide range of functional groups is an ongoing area of research. The ability to cleave a TBDMS ether in the presence of esters, amides, azides, and other protecting groups is a testament to the sophistication of modern chemical methods. organic-chemistry.orgorganic-chemistry.org This selectivity ensures that the deprotection step does not compromise the integrity of the complex molecular architecture painstakingly assembled in prior synthetic steps.

Analytical and Characterization Methodologies

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and composition of 3'-O-(t-butyldimethylsilyl)thymidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the various structural motifs within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the thymine (B56734) base, the deoxyribose sugar moiety, and the t-butyldimethylsilyl (TBDMS) protecting group. The chemical shifts and coupling constants are indicative of the specific substitution pattern. For instance, the presence of the silyl (B83357) group at the 3'-position influences the chemical shifts of the adjacent protons (H-2', H-3', and H-4').

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This allows for the unambiguous confirmation of the carbon skeleton, including the carbons of the thymine base, the sugar ring, and the TBDMS group. A representative set of ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) is presented below. thepharmajournal.com

Table 1: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100.6 MHz, CDCl₃) Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Si(CH₃)₂ | 0.08 (s, 6H) | -4.8, -4.5 |

| SiC(CH₃)₃ | 0.89 (s, 9H) | 18.0 |

| SiC(CH₃)₃ | - | 25.7 |

| 5-CH₃ | 1.93 (d, J=1.0 Hz, 3H) | 12.6 |

| H-2'a | 2.08 (app. dt, J=13.4, 6.5 Hz, 1H) | 41.1 |

| H-2'b | 2.26 (ddd, J=13.4, 6.5, 3.7 Hz, 1H) | |

| H-5'a | 3.85 (dd, J=11.0, 4.4 Hz, 1H) | 62.5 |

| H-5'b | 3.96 (dd, J=11.0, 3.1 Hz, 1H) | |

| H-4' | 4.00-4.03 (m, 1H) | 87.5 |

| H-3' | 4.37 (app. dt, J=6.5, 3.7 Hz, 1H) | 72.0 |

| H-1' | 6.24 (app. t, J=6.5 Hz, 1H) | 85.5 |

| H-6 | 7.38 (d, J=1.0 Hz, 1H) | 135.9 |

| C-5 | - | 111.0 |

| C-2 | - | 150.3 |

| C-4 | - | 163.7 |

| NH | 8.53 (s (br), 1H) |

Data sourced from a supporting information document by the Royal Society of Chemistry. thepharmajournal.com

Mass Spectrometry (MS) Techniques (ESI-MS, HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like protected nucleosides. In positive ion mode, the compound is typically observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of newly synthesized batches of this compound. The calculated exact mass for the protonated molecule [C₁₆H₂₉N₂O₅Si]⁺ is 357.1840, and for the sodium adduct [C₁₆H₂₈N₂O₅SiNa]⁺ is 379.1660. nist.gov

The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural confirmation. A characteristic fragmentation pathway for silylated nucleosides involves the loss of the t-butyl group ([M-57]⁺) from the TBDMS moiety. nist.gov Other observed fragmentations can include cleavage of the glycosidic bond and fragmentation of the sugar ring.

Chromatographic Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent reactions.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and convenient method for the qualitative analysis of reaction mixtures and for a preliminary assessment of compound purity. For this compound, normal-phase TLC on silica (B1680970) gel plates is commonly employed. khanacademy.org

The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The polarity of the eluent can be adjusted to optimize the retention factor (Rƒ) values. For instance, in a reaction to synthesize a related compound, 3'-O-(tert-Butyldimethylsilyl)-5'-O-phthalimidothymidine, the product showed an Rƒ value of 0.7 in a dichloromethane (B109758)/methanol (B129727) (9:1) solvent system. thepharmajournal.com The less polar 3'-O-silylated isomer generally moves faster on TLC than the corresponding 5'-O-silylated isomer. cdnsciencepub.com Visualization of the spots can be achieved under UV light (254 nm) or by staining with a suitable reagent.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is the premier analytical technique for the quantitative determination of the purity of this compound. It offers high resolution, sensitivity, and reproducibility.

Reversed-phase HPLC is the most common mode used for the analysis of nucleosides and their derivatives. nih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase.

Stationary Phase: The most widely used stationary phases are based on silica particles that have been chemically modified with alkyl chains, typically C18 (octadecyl) or C8 (octyl). umich.edu

Mobile Phase: The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. thepharmajournal.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of the target compound from any impurities, such as the starting material (thymidine) or the corresponding 5'-O-silylated isomer. nih.gov The use of buffers, such as ammonium (B1175870) acetate or phosphate (B84403) buffers, can help to control the pH and improve peak shape. nih.gov

A typical RP-HPLC method for the analysis of modified nucleosides would involve a C18 column with a gradient of acetonitrile in an aqueous buffer, with detection by UV absorbance at a wavelength where the thymine base absorbs strongly (around 260-270 nm). nih.gov

Strong Anion Exchange HPLC (SAX HPLC)

Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a powerful analytical technique used for the separation of charged molecules. The stationary phase in SAX-HPLC consists of a solid support, typically silica or a polymer, functionalized with strong anion exchange groups. These are permanently positively charged functional groups, such as quaternary ammonium groups (e.g., trimethylammonium), which remain ionized across a wide pH range. The separation mechanism is based on the reversible electrostatic interaction between the positively charged stationary phase and negatively charged analyte molecules in the mobile phase. Elution is typically achieved by increasing the ionic strength or modifying the pH of the mobile phase to disrupt these interactions.

The application of SAX-HPLC to the analysis of this compound presents a unique scenario. The target molecule itself, this compound, is a modified nucleoside where the hydroxyl group at the 3' position of the deoxyribose sugar is protected by a bulky, non-ionic t-butyldimethylsilyl (TBDMS) group. Thymidine (B127349), the parent nucleoside, is electrically neutral. The TBDMS protecting group is also neutral and lipophilic. Therefore, in its intact form, this compound does not possess a net negative charge and would not be expected to strongly interact with a strong anion exchange stationary phase.

However, SAX-HPLC can be a relevant technique in the context of the synthesis and purification of this compound, particularly for separating it from negatively charged precursors, byproducts, or related species that may be present in a reaction mixture. For instance, if the synthesis involves phosphorylated intermediates or if deprotection reactions are being monitored, SAX-HPLC can effectively separate these charged species from the neutral, silylated product.

Detailed Research Findings

Applying this principle, if a sample contains this compound alongside its 5'-monophosphate or 5'-triphosphate analogues, a distinct separation can be achieved. The neutral silylated thymidine would be expected to elute in or near the void volume of the column, as it lacks the negative charge necessary for retention. In contrast, the phosphorylated versions would be retained and could be eluted with a salt gradient.

The following table illustrates the hypothetical elution profile of this compound and related charged species on a SAX-HPLC column. The retention times are illustrative and would depend on specific experimental conditions such as the column type, mobile phase composition, gradient slope, and flow rate.

| Compound | Chemical Structure | Net Charge at pH 7 | Expected Retention Behavior | Illustrative Retention Time (min) |

|---|---|---|---|---|

| This compound | Thymidine with TBDMS group at 3'-OH | 0 | No significant retention | ~2.5 |

| Thymidine | Unmodified nucleoside | 0 | No significant retention | ~2.6 |

| Thymidine 5'-monophosphate (TMP) | Thymidine with one phosphate group at 5'-OH | -2 | Moderate retention | ~10.2 |

| Thymidine 5'-triphosphate (TTP) | Thymidine with three phosphate groups at 5'-OH | -4 | Strong retention | ~18.5 |

Experimental Conditions for Hypothetical Separation:

Column: A silica-based or polymeric strong anion exchange column (e.g., with quaternary ammonium functional groups).

Mobile Phase A: A low ionic strength buffer, for example, 20 mM Tris-HCl, pH 7.5.

Mobile Phase B: A high ionic strength buffer, for example, 20 mM Tris-HCl with 1.0 M NaCl, pH 7.5.

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV absorbance at 267 nm (the absorption maximum for thymidine).

Under these conditions, this compound, being neutral, would pass through the column without significant interaction and elute very early in the chromatogram. Any unreacted thymidine would behave similarly. In contrast, the negatively charged thymidine monophosphate (TMP) and thymidine triphosphate (TTP) would bind to the stationary phase and would be eluted as the concentration of sodium chloride in the mobile phase increases, with the more highly charged TTP being retained longer than TMP. This demonstrates the utility of SAX-HPLC in assessing the purity of a silylated nucleoside sample with respect to charged, phosphorylated impurities.

Mechanistic and Computational Investigations Relevant to Silyl Protected Nucleosides

Studies on Regioselectivity and Stereoselectivity of Silylation

The regioselective silylation of a nucleoside, such as thymidine (B127349), which possesses a primary 5'-hydroxyl group and a secondary 3'-hydroxyl group, is a critical step in many synthetic strategies. The preferential reaction at one hydroxyl group over the other is governed by a combination of factors including the inherent reactivity of the hydroxyl groups, the steric bulk of the silylating agent, and the reaction conditions.

The primary 5'-hydroxyl group is generally less sterically hindered and more nucleophilic than the secondary 3'-hydroxyl group. Consequently, silylation often favors the 5'-position. However, achieving high regioselectivity for the 3'-position, as in the synthesis of 3'-O-(t-butyldimethylsilyl)thymidine, requires careful control of reaction parameters. The choice of silylating agent and solvent can significantly influence the outcome. For instance, using a bulky silylating agent like tert-butyldiphenylsilyl (TBDPS) chloride can enhance selectivity. It has been shown that the presence of a bulky protecting group at the 3'-OH position can direct the stereochemistry of subsequent reactions, highlighting the importance of controlling regioselectivity. nih.gov

In the context of ribonucleosides, which have 2' and 3' secondary hydroxyls, studies have shown that achieving high regioselectivity can be challenging, often resulting in isomeric mixtures. The use of specific additives, such as silver nitrate, has been reported to influence the ratio of 2'- to 3'-silylated products. While not directly applicable to thymidine (a deoxyribonucleoside), these findings underscore the subtle effects that can be exploited to control regioselectivity in nucleoside chemistry.

Silyl (B83357) group migration is another phenomenon that can affect the regiochemical outcome. Silyl groups can migrate between adjacent hydroxyl groups, particularly under basic or acidic conditions. purdue.edu This process, known as a Brook rearrangement, can lead to a mixture of products even if the initial silylation is highly regioselective. The potential for silyl migration necessitates careful planning of synthetic steps and purification procedures.

The table below summarizes the general factors influencing the regioselectivity of nucleoside silylation.

| Factor | Influence on Regioselectivity | Research Findings |

| Steric Hindrance | The less hindered primary 5'-OH is generally more reactive towards silylating agents. | Bulky silyl groups like TBDPS can be used to selectively protect the 3'-OH, directing further reactions. nih.govnih.gov |

| Electronic Effects | The primary 5'-OH is typically more nucleophilic than the secondary 3'-OH. | Protective groups can alter the electronic properties of the sugar moiety, influencing the reactivity of the hydroxyl groups. nih.gov |

| Silylating Agent | The size and reactivity of the silylating agent (e.g., TBDMS-Cl vs. TIPS-Cl) affect selectivity. | Different silylating agents exhibit varying efficiencies and selectivities under different conditions. nih.govgelest.com |

| Reaction Conditions | Solvent, temperature, and the presence of catalysts or additives can alter the reaction pathway. | The use of additives like imidazole (B134444) is common to promote silylation. organic-chemistry.org |

| Silyl Group Migration | Silyl groups can migrate between adjacent hydroxyls, affecting the final product distribution. | Silyl migration is a known process in polyhydroxylated systems and can be influenced by reaction conditions. purdue.eduresearchgate.net |

Theoretical Approaches to Protecting Group Behavior

Computational chemistry offers powerful tools to investigate the behavior of protecting groups at a molecular level. Methods such as Density Functional Theory (DFT) allow for the calculation of molecular structures, energies, and electronic properties, providing insights that complement experimental observations.

Theoretical studies can be employed to understand the steric and electronic effects that govern the behavior of silyl-protected nucleosides. For example, the steric bulk of a silyl group can be quantified using computational methods, such as calculating the buried volume (%VBur). nih.gov This parameter provides a measure of the steric hindrance around the protected hydroxyl group, which can be correlated with reaction rates and selectivities. Computational analysis has shown that increasing the steric bulk of ligands can force greater separation between interacting centers, influencing ion-pair stability and reactivity. nih.gov

Electronic effects can also be modeled to understand how a silyl group influences the reactivity of the nucleoside. The introduction of a silyl ether can alter the electron density distribution within the sugar moiety, which in turn affects the acidity of the remaining hydroxyl groups and the susceptibility of the glycosidic bond to cleavage. nih.gov Quantum chemical calculations have been used to determine the gas-phase acidities of deoxyribonucleosides, identifying the most likely sites of deprotonation, which is crucial for understanding reaction mechanisms under basic conditions. nih.gov For thymidine, theoretical calculations suggest that the N3-H proton of the base is the most acidic site. nih.gov

Furthermore, computational models can predict the conformational preferences of silylated nucleosides. The presence of a bulky silyl group at the 3'-position can restrict the conformational freedom of the furanose ring, which can have significant implications for the biological activity or subsequent chemical transformations of the nucleoside.

The table below outlines some theoretical approaches and their relevance to understanding silyl-protected nucleosides.

| Theoretical Method | Application to Silyl-Protected Nucleosides | Potential Insights |

| Density Functional Theory (DFT) | Calculation of molecular geometries, energies, and electronic properties. | Prediction of stable conformations, reaction energies, and charge distributions. nih.govnih.govrsc.org |

| Activation Strain Model (ASM) | Decomposition of reaction barriers into strain and interaction energies. | Understanding the origins of stereoselectivity by separating steric and electronic contributions. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | Characterization of the Si-O bond and intramolecular interactions influencing conformation. |

| Natural Bond Orbital (NBO) Analysis | Study of charge distribution and orbital interactions. | Elucidation of electronic effects of the silyl group on the sugar moiety and nucleobase. |

Modeling of Reaction Pathways and Intermediates

Computational modeling can be used to map the entire reaction coordinate for the silylation of thymidine, providing a detailed picture of the reaction mechanism. This involves identifying the structures of reactants, transition states, intermediates, and products, as well as calculating their relative energies.

For the silylation of thymidine with t-butyldimethylsilyl chloride, a likely mechanism involves the nucleophilic attack of one of the hydroxyl groups on the silicon atom of the silyl chloride. Computational studies can determine the energy barriers for the attack of the 3'-OH versus the 5'-OH. These calculations would typically show a lower activation energy for the reaction at the more sterically accessible 5'-position, in line with experimental observations that 5'-O-silylation is often the kinetically favored process. To achieve 3'-O-silylation, the reaction conditions may favor thermodynamic control or a selective protection-deprotection sequence might be employed.

Modeling can also shed light on the role of catalysts, such as imidazole or triethylamine, which are commonly used in silylation reactions. These bases can act as nucleophilic catalysts by forming a more reactive silylating intermediate (e.g., silylimidazolium ion), or they can simply act as a scavenger for the HCl byproduct. organic-chemistry.org Computational modeling can help to distinguish between these pathways by calculating the energies of the different intermediates and transition states.

Furthermore, the potential for silyl group migration between the 3' and 5' positions can be investigated computationally. By modeling the transition state for the intramolecular transfer of the silyl group, the energy barrier for this process can be calculated. This can help to predict the conditions under which silyl migration might become a significant side reaction. Similar computational studies on acyl group migration in carbohydrates have provided detailed mechanistic insights, demonstrating the power of these methods. nih.gov

Reactive molecular dynamics simulations represent another advanced computational technique that could be applied to model the complex reaction environment of nucleoside silylation, tracking the evolution of multiple molecules over time to understand reaction pathways and product formation.

The following table summarizes key aspects of modeling the reaction pathways for the synthesis of silylated nucleosides.

| Mechanistic Aspect | Computational Modeling Approach | Information Gained |

| Regioselectivity | Calculation of activation energy barriers for reaction at 3'-OH vs. 5'-OH. | Prediction of the kinetic and thermodynamic products of silylation. |

| Role of Catalyst | Modeling of reaction pathways with and without a catalyst (e.g., imidazole). | Elucidation of the catalytic mechanism (nucleophilic catalysis vs. base). |

| Transition State Analysis | Locating and characterizing the geometry and energy of transition states. | Understanding the structure of the key intermediates that determine the reaction outcome. |

| Silyl Migration | Calculation of the energy barrier for intramolecular silyl group transfer. | Prediction of the stability of the regiosegions and the likelihood of isomerization. |

Q & A

Basic: What are the optimized synthetic protocols for 3'-O-(t-butyldimethylsilyl)thymidine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves selective silylation of thymidine derivatives. For example, Method C () describes detoluoylation of 3'-O-protected intermediates using NH3/MeOH to yield 3'-O-TBDMS-thymidine (1n) with >99% purity after flash chromatography. Key factors include:

- Temperature control : Reactions at -78°C (e.g., using LDA in THF) minimize side reactions ().

- Purification : Gradient column chromatography (e.g., hexane/EtOAc) resolves isomers and improves yield (36% in ).

- Protection/deprotection : Sequential silylation (TBDMSCl) and toluoylation (p-toluoyl chloride) ensure regioselectivity ().

Basic: How are hydroxyl group protection strategies designed to prevent undesired side reactions during oligonucleotide synthesis?

Answer:

The 3'-O-TBDMS group is favored for its stability under acidic conditions and selective removal via fluoride ions (e.g., TBAF). Key considerations:

- Orthogonal protection : Combining 3'-O-TBDMS with 5'-O-DMTr (4,4'-dimethoxytrityl) allows stepwise deprotection ( ).

- Steric effects : The bulky TBDMS group hinders phosphitylation at the 3'-OH, directing reactivity to the 5'-OH ( ).

Advanced: How do NMR and mass spectrometry techniques confirm structural integrity and purity of 3'-O-TBDMS-thymidine derivatives?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ 1.10 ppm (TBDMS tert-butyl) and δ 12.1 ppm (C5-CH3) confirm silylation ( ).

- <sup>31</sup>P NMR : Monitors phosphorylation intermediates (e.g., H-phosphonate oxidation to phosphodiester) ().

- FABMS : Molecular ion peaks (e.g., m/z 481.6 [M+H]<sup>+</sup>) validate molecular weight ( ).

Advanced: What mechanistic insights explain the oxidative condensation of 3'-O-TBDMS-thymidine derivatives in phosphodiester bond formation?

Answer:

The PPh3-PySSPy system oxidizes H-phosphonate intermediates to S-(2-pyridyl) phosphorothioates, which react with alcohols to form phosphodiesters. Key steps ():

Oxidation : H-phosphonate → phosphorothioate intermediate (observed via <sup>31</sup>P NMR).

Nucleophilic attack : Alcohols displace the pyridyl group, forming P-O bonds.

Kinetic control : Slow reaction rates (~4 hours) favor selective coupling over side-product formation.

Advanced: How can computational docking and ADMET predictions guide the design of 3'-O-TBDMS-thymidine analogs for antiviral applications?

Answer:

- Molecular docking : Binding affinity (ΔG) and hydrogen-bonding interactions (e.g., with FimH receptor) prioritize analogs (Table 3, ).

- ADMET : In silico predictions (e.g., logP, metabolic stability) assess drug-likeness. For example, 3'-O-TBDMS derivatives show improved membrane permeability over unmodified thymidine ().

Advanced: How can researchers resolve discrepancies in metabolic studies of 3'-O-TBDMS-thymidine analogs (e.g., isotope effects)?

Answer:

- Isotope labeling : <sup>11</sup>C vs. <sup>3</sup>H labeling alters metabolic pathways (). Kinetic modeling must account for thymidine → thymine conversion in PET studies.

- HPLC/MS : Track metabolite profiles (e.g., thymidine vs. phosphorylated derivatives) to validate DNA incorporation ().

Advanced: What stabilization and purification strategies are critical for handling air- or moisture-sensitive 3'-O-TBDMS-thymidine intermediates?

Answer:

- Storage : Anhydrous conditions (argon atmosphere) and desiccants (molecular sieves) prevent hydrolysis ( ).

- Chromatography : Silica gel pretreated with Et3N neutralizes acidic sites, improving recovery of silylated products ().

Advanced: How does amidite chemistry enable efficient 5'-phosphorylation of 3'-O-TBDMS-thymidine for oligonucleotide synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.